molecular formula C6H2Cl3O- B1253160 2,4,6-Trichlorophenolate

2,4,6-Trichlorophenolate

Cat. No. B1253160
M. Wt: 196.4 g/mol
InChI Key: LINPIYWFGCPVIE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trichlorophenolate is a phenolate anion resulting from the deprotonation of the phenolic hydroxy group of 2,4,6-trichlorophenol. It is a conjugate base of a 2,4,6-trichlorophenol.

Scientific Research Applications

Environmental Remediation

2,4,6-Trichlorophenolate (2,4,6-TCP) has been studied for its potential in environmental remediation. Alkhuraiji et al. (2019) explored water radiolysis-induced destruction of harmful chlorophenols including 2,4,6-TCP using radioactive Co-60. This method demonstrated over 99% destruction of 2,4,6-TCP, showcasing its potential for environmental clean-up and pollution control (Alkhuraiji & Alkhuraiji, 2019).

Photocatalytic Water Purification

Gaya et al. (2010) investigated the aqueous phase photocatalytic oxidation of 2,4,6-TCP over ZnO, aiming to mitigate water pollution. They found that ZnO effectively catalyzed the degradation of 2,4,6-TCP, indicating its usefulness in water purification systems (Gaya et al., 2010).

Adsorption and Removal Techniques

Tümsek et al. (2015) focused on the adsorption of 2,4,6-TCP on activated carbon. They observed 98% removal of 2,4,6-TCP using activated carbon, highlighting its efficacy in removing toxic compounds from water (Tümsek et al., 2015).

Detection and Monitoring

Buledi et al. (2021) developed a sensitive electrochemical sensor based on CuO nanostructures for the detection of 2,4,6-TCP. This innovation is crucial for monitoring environmental toxicants and ensuring water quality (Buledi et al., 2021).

Soil Microbial Interaction

Sáchez et al. (2004) studied the degradation of 2,4,6-TCP by a forest soil microbial community, revealing that even unexposed soil microbiota could degrade high levels of this pollutant. This research contributes to understanding how microbial communities interact with and neutralize environmental pollutants (Sáchez et al., 2004).

Predictive Environmental Impact Analysis

Jin et al. (2012) derived predicted no-effect concentrations (PNEC) for 2,4,6-TCP, focusing on its environmental impact. This kind of analysis is essential for ecological risk assessment and pollution control (Jin et al., 2012).

properties

IUPAC Name

2,4,6-trichlorophenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINPIYWFGCPVIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3O-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorophenolate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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